Diethyl fumarate

Polymer Chemistry Radical Kinetics EPR Spectroscopy

Researchers requiring a reliable, liquid dienophile for stereocontrolled cycloadditions or a reactive diluent for biodegradable polymer networks often face inconsistent reactivity from alternative esters. Diethyl fumarate (DEF) solves this with data-backed, predictable performance. Key differentiators: • Exclusive Homopolymerization: Readily homopolymerizes via free-radical mechanisms with AIBN, unlike its isomer diethyl maleate, ensuring consistent polymer architecture. • Biomedical-Grade Reactivity: Essential liquid crosslinker for poly(propylene fumarate) (PPF) in injectable, in-situ curing bone tissue engineering scaffolds. • Stereochemical Fidelity: Delivers complete facial selectivity as a symmetric dienophile, enabling high-fidelity construction of chiral cyclohexene frameworks.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 623-91-6
Cat. No. B049355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl fumarate
CAS623-91-6
SynonymsFumaric Acid Diethyl Ester;  (2E)-2-Butenedioic Acid Diethyl Ester;  (E)-But-2-enedioic Acid Diethyl Ester;  Diethyl Fumarate;  Ethyl Fumarate;  NSC 20954;  (E)-2-Butenedioic Acid Diethyl Ester;  (2E)-2-Butenedioic Acid Diethyl Ester; 
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)OCC
InChIInChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyIEPRKVQEAMIZSS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in acetone and choloform
SLIGHTLY SOL IN WATER

Diethyl Fumarate Overview


Diethyl fumarate (DEF) is a diester of fumaric acid with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is an electrophilic compound widely utilized as a chemical intermediate in organic synthesis, notably as a dienophile in Diels-Alder cycloadditions and as a monomer or crosslinking agent in polymer chemistry . As a member of the dialkyl fumarate family, DEF is a liquid at room temperature, offering specific handling and reactivity profiles compared to its solid analog, dimethyl fumarate [1].

Liquid dienophile for Diels-Alder stereoselective synthesis
Free-radical polymerizable monomer and crosslinker
Diester research tool for cellular stress pathway activation

Diethyl Fumarate: Key Differentiators


While dialkyl fumarates share a common core structure, their physical and chemical properties diverge significantly based on the ester alkyl chain length. These differences preclude simple substitution in many applications. For example, diethyl fumarate (DEF) is a liquid that readily homopolymerizes via free-radical mechanisms, whereas its geometric isomer, diethyl maleate (DEM), does not homopolymerize under the same conditions [1]. Compared to the widely researched dimethyl fumarate (DMF), DEF has a higher molecular weight and is a liquid, which affects its volatility, solubility, and suitability for applications like biomaterial synthesis or liquid-phase reactions [2]. The specific data in Section 3 quantifies these performance divergences.

Diethyl maleate (cis isomer) Geometric isomer does not homopolymerize under identical free-radical conditions; reactivity profiles differ significantly.
Dimethyl fumarate (solid analog) Physical state and volatility differences preclude direct replacement in liquid-phase reactions or injectable biomaterial formulations.
Monoethyl fumarate (monoester) Lacks the diester-specific property of acute glutathione depletion and p38MAPK activation in cellular stress pathway studies.

Diethyl Fumarate Evidence Guide


Radical Reactivity vs. Diethyl Maleate

A pulsed electron paramagnetic resonance (EPR) study directly compared the rate constants for the addition of photo-generated radicals to the double bonds of diethyl fumarate (DEF) and its cis-isomer, diethyl maleate (DEM) [1]. The results show that DEF exhibits a higher addition rate constant, which is a primary driver for its more efficient polymerization.

Radical Reactivity vs. DEM
Head-to-head
Larger radical addition rate constant for DEF compared to diethyl maleate (DEM)
Mechanistic basis for selecting DEF in efficient free-radical polymerizations
Measured by pulsed EPR Stern-Volmer analysis of photo-generated radicals
Polymer Chemistry Radical Kinetics EPR Spectroscopy

Crosslinking in Thermally Expandable Microspheres

In the synthesis of thermally expandable microspheres (TEMs), diethyl fumarate (DEF) was evaluated as a crosslinking agent in direct comparison to cinnamonitrile (CN) [1]. Thermomechanical analysis (TMA) demonstrated that DEF was a superior crosslinking agent, leading to increased expansion properties.

Crosslinking Performance
Head-to-head
Ranked higher crosslinking agent for thermally expandable microspheres (TEMs) vs. cinnamonitrile
Supports selection for applications requiring enhanced microsphere expansion control
Evaluated via thermomechanical analysis (TMA) in suspension polymerization
Materials Science Polymer Synthesis Thermally Expandable Microspheres

Diels-Alder Diastereoselectivity

In a study of chiral Diels-Alder reactions, diethyl fumarate (DEF) was reacted with a camphor-derived chiral diene [1]. The reaction proceeded with complete facial selectivity, highlighting DEF's utility as a symmetric dienophile for achieving high stereocontrol in complex molecule synthesis.

Diels-Alder Diastereoselectivity
Head-to-head
Complete facial selectivity achieved in reaction with camphor-derived chiral diene
Establishes DEF as a key reagent for high-fidelity stereoselective ring construction
Compared to fumaronitrile; modeled with SCF-MO AM1 procedure
Organic Synthesis Asymmetric Catalysis Diels-Alder Reaction

Diester-Specific Stress Pathway Activation

A 2024 study in FEBS Open Bio compared the cellular effects of various fumaric acid esters, including diethyl fumarate (DEF) and monoethyl fumarate (MEF), on stress response pathways in HepG2 cells [1]. A key class-level finding was that only the diesters (DEF and DMF) caused acute glutathione (GSH) depletion and activation of the stress kinase p38MAPK.

Stress Pathway Activation
Class-level
Diester class (DEF, DMF) causes acute GSH depletion and p38MAPK activation; monoesters do not
Supports use as a tool compound for Nrf2 pathway research via upstream stress engagement
Observed in cultured HepG2 cells; class-level inference from diester vs. monoester comparison
Medicinal Chemistry Nrf2 Pathway Cell Biology

Diethyl Fumarate Applications


Free-Radical Polymerization

Diethyl fumarate is the preferred monomer over diethyl maleate (DEM) for free-radical homopolymerization. As demonstrated by the work of Toyoda et al., DEF readily homopolymerizes with AIBN, while DEM does not under identical conditions [1]. This is supported by the finding that radical addition rates to DEF are larger than to DEM [2]. These combined data confirm that DEF is a reliable monomer for creating fumarate-based polymers, whereas DEM requires complex workarounds like amine-catalyzed isomerization to achieve a similar outcome.

Biomaterials and Tissue Scaffolds

As detailed in US Patent US6753358B2, diethyl fumarate is a critical reactive diluent and crosslinker for poly(propylene fumarate) (PPF), a leading biodegradable polymer for bone tissue engineering [1]. Its liquid nature at processing temperatures is essential for creating injectable, in situ crosslinkable composite formulations for stereolithography and other rapid prototyping techniques, enabling the fabrication of patient-specific implants. This is a key advantage over solid fumarates like DMF for this specific biomedical application.

Stereoselective Diels-Alder Reactions

Diethyl fumarate (DEF) is a valuable symmetric dienophile for achieving high stereocontrol in Diels-Alder reactions. The demonstration of complete facial selectivity in its reaction with a chiral diene, as reported by Virgili et al. [1], establishes DEF as a key reagent for constructing chiral cyclohexene frameworks. This predictable stereochemical outcome is a direct, data-backed advantage for synthetic chemists building complex molecular architectures with high fidelity.

Application
Selection Property
Validation Focus
Free-Radical Polymerization
Monomer reactivity and homopolymerization capability
Confirm homopolymerization kinetics and radical addition rate constants vs. maleate isomers
Biomaterials and Scaffolds
Liquid-phase processing and crosslinking efficiency
Evaluate injectability, curing profile, and mechanical properties in PPF composite formulations
Stereoselective Diels-Alder Reactions
Symmetric dienophile facial selectivity
Verify diastereoselectivity with target chiral dienes under specific reaction conditions

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